An In-depth Technical Guide to the Synthesis and Characterization of 2,6-Dimethylphenyl Isocyanide
An In-depth Technical Guide to the Synthesis and Characterization of 2,6-Dimethylphenyl Isocyanide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, characterization, and key applications of 2,6-dimethylphenyl isocyanide, a versatile building block in organic chemistry. The information is presented to be a valuable resource for professionals in research and development.
Introduction
2,6-Dimethylphenyl isocyanide, also known as 2,6-xylyl isocyanide, is an organic compound with the chemical formula (CH₃)₂C₆H₃NC.[1] Its structure features an isocyanide functional group attached to a 2,6-dimethylphenyl moiety.[2] The unique electronic properties of the isocyanide group, with its ambiphilic reactivity, make it a valuable reagent in a variety of chemical transformations, most notably in isocyanide-based multicomponent reactions (IMCRs).[3] These reactions, such as the Ugi and Passerini reactions, are powerful tools for the rapid synthesis of complex molecules and compound libraries, which is of significant interest in drug discovery and development.[4][5]
Physicochemical and Spectroscopic Data
The key physical and spectroscopic properties of 2,6-dimethylphenyl isocyanide are summarized in the tables below for easy reference.
Table 1: Physical and Chemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₉N | [6] |
| Molecular Weight | 131.17 g/mol | [1][7] |
| Monoisotopic Mass | 131.0735 Da | [8] |
| Appearance | Crystalline powder | [2][7] |
| Melting Point | 72-76 °C | [2][7] |
| Boiling Point | 50-53 °C @ 0.01 Torr | [2] |
| CAS Number | 2769-71-3 | [6][7] |
Table 2: Spectroscopic Data
| Technique | Key Features | Reference(s) |
| Infrared (IR) Spectroscopy | Characteristic strong N≡C stretching vibration expected around 2120–2180 cm⁻¹ | [8][9] |
| ¹³C Nuclear Magnetic Resonance (NMR) | Data available in spectral databases. | [8] |
| Mass Spectrometry (MS) | Exact mass confirmed by high-resolution mass spectrometry. | [8] |
Synthesis Methodologies
There are two primary methods for the synthesis of 2,6-dimethylphenyl isocyanide: the dehydration of N-(2,6-dimethylphenyl)formamide and the Hofmann carbylamine reaction.
This is the most common and generally preferred method, involving a two-step process: formylation of 2,6-dimethylaniline (B139824) followed by dehydration of the resulting formamide (B127407).[10][11]
Step 1: Synthesis of N-(2,6-dimethylphenyl)formamide
The formylation of 2,6-dimethylaniline can be achieved using various reagents, such as ethyl formate (B1220265) or formic acid.[10]
Step 2: Dehydration to 2,6-Dimethylphenyl Isocyanide
Several dehydrating agents can be employed for this step. The use of phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine (B128534) (TEA) is a highly efficient and rapid method.[12] Alternative, less toxic reagents include p-toluenesulfonyl chloride (TsCl) and a combination of triphenylphosphine (B44618) (PPh₃) and iodine.[10][13][14]
Experimental Protocol: Dehydration using Phosphorus Oxychloride (POCl₃) [12]
-
To a solution of N-(2,6-dimethylphenyl)formamide (2 mmol) in triethylamine (2 mL), add phosphorus oxychloride (0.2 mL, 2 mmol) at 0 °C.
-
Stir the reaction mixture for approximately 5 minutes.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture directly onto a packed silica (B1680970) gel column.
-
Elute the product using 100% diethyl ether to afford the pure 2,6-dimethylphenyl isocyanide in high yield.
The general workflow for this synthesis is depicted below.
Caption: Workflow for the synthesis of 2,6-dimethylphenyl isocyanide via formamide dehydration.
Also known as the Hofmann isocyanide synthesis, this is a classic method for preparing isocyanides from primary amines.[9][15] The reaction involves treating 2,6-dimethylaniline with chloroform (B151607) in the presence of a strong base, such as alcoholic potassium hydroxide (B78521) (KOH).[9] The reaction proceeds through the formation of a dichlorocarbene (B158193) intermediate.[15][16]
Experimental Protocol: Hofmann Carbylamine Reaction [15][16]
-
Dissolve 2,6-dimethylaniline in alcoholic potassium hydroxide.
-
Add chloroform to the mixture.
-
Gently heat the reaction mixture.
-
The formation of 2,6-dimethylphenyl isocyanide is indicated by its characteristic and potent, unpleasant odor.
-
Isolate and purify the product using standard laboratory techniques such as extraction and distillation or chromatography.
The reaction mechanism is outlined in the diagram below.
References
- 1. 2,6-Dimethylphenyl isocyanide = 98.0 GC 2769-71-3 [sigmaaldrich.com]
- 2. lookchem.com [lookchem.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Editorial: Isocyanide-Based Multicomponent Reactions [frontiersin.org]
- 6. scbt.com [scbt.com]
- 7. 2,6-Dimethylphenyl isocyanide = 98.0 GC 2769-71-3 [sigmaaldrich.com]
- 8. 2,6-Dimethylphenyl isocyanide | C9H9N | CID 76009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. grokipedia.com [grokipedia.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A more sustainable and highly practicable synthesis of aliphatic isocyanides - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC04070F [pubs.rsc.org]
- 14. [PDF] Synthesis of Isonitriles from N-Substituted Formamides Using Triphenylphosphine and Iodine | Semantic Scholar [semanticscholar.org]
- 15. Carbylamine reaction - Wikipedia [en.wikipedia.org]
- 16. scienceinfo.com [scienceinfo.com]
